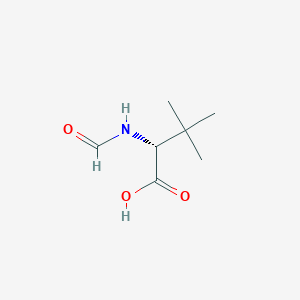

(+)-N-Formyl-D-tert-leucine

説明

Significance of N-Formylated Amino Acids and D-tert-Leucine Derivatives in Advanced Organic Synthesis

N-formylated amino acids are an important class of compounds that serve as crucial intermediates in a variety of organic syntheses. medcraveonline.com The formyl group acts as a protecting group for the amino functionality, a common requirement in peptide synthesis and other transformations involving amino acids. sci-hub.senih.gov The N-formylation of amino acids can be achieved through various methods, including the use of formic acid in combination with activating agents like acetic anhydride (B1165640) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov More recent and milder protocols have also been developed, such as using imidazole (B134444) in warm DMF, which serves as the formyl donor. sci-hub.se These methods provide access to N-formylated amino acid esters, which are precursors to isocyanides used in multicomponent reactions. sci-hub.se

D-tert-leucine and its derivatives are particularly significant in asymmetric synthesis due to the sterically demanding tert-butyl group. researchgate.net This bulky side chain provides a high degree of stereocontrol in chemical reactions, making it a valuable chiral auxiliary. researchgate.netvulcanchem.com Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, and are subsequently removed. D-tert-leucine derivatives have been employed as chiral building blocks for the synthesis of enantiopure amides and peptides. biosynth.com Furthermore, they have been utilized as ligands in transition metal-catalyzed reactions, such as palladium-catalyzed C-H activation, to achieve high levels of enantioselectivity. nih.govsemanticscholar.org For instance, chiral phase-transfer catalysts derived from tert-leucine have been successfully used in the asymmetric synthesis of 4-azaindoline derivatives. thieme-connect.com

The combination of the N-formyl group and the D-tert-leucine scaffold in (+)-N-Formyl-D-tert-leucine presents a unique set of properties. The formyl group can influence the reactivity and conformational preferences of the molecule, while the D-tert-leucine moiety provides a robust chiral environment. This makes the compound and its analogs valuable in designing and executing highly stereoselective transformations.

Overview of the Stereochemical Importance of Chiral Amino Acids in Asymmetric Transformations

Chiral amino acids are fundamental building blocks in nature and are indispensable in the field of asymmetric synthesis. nih.gov Their inherent chirality allows them to be used as chiral starting materials, catalysts, and ligands to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a target molecule. ntnu.norenyi.hu The ability to synthesize enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. nih.gov

Asymmetric transformations are chemical reactions that selectively produce one enantiomer or diastereomer over others. rsc.org Chiral amino acids and their derivatives play a central role in many asymmetric catalytic systems. frontiersin.org For example, they can be incorporated into metal complexes to create chiral catalysts that can effectively discriminate between different stereochemical pathways. nih.gov The stereoselectivity of these reactions is often dictated by the steric and electronic properties of the chiral ligand.

The development of methods for the stereoselective transformation of chiral amines and amino acids is an active area of research. ntnu.no Techniques such as the inversion of configuration of a chiral center are crucial for accessing specific stereoisomers that may not be readily available. ntnu.no Furthermore, the use of chiral auxiliaries, often derived from amino acids, is a well-established strategy for controlling stereochemistry in reactions such as alkylation and amination. renyi.hu The predictable and well-defined three-dimensional structure of amino acids makes them reliable and versatile tools for inducing chirality in a wide array of chemical transformations.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | guidechem.com |

| Molecular Weight | 159.18 g/mol | guidechem.com |

| Melting Point | 135.0-144.0 °C | thermofisher.com |

| Optical Rotation | +40° ± 2.0° (c=1 in water) | thermofisher.com |

| Appearance | White | thermofisher.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-formamido-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)5(6(10)11)8-4-9/h4-5H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCGTXBZDLZEDU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538468 | |

| Record name | N-Formyl-3-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92571-59-0 | |

| Record name | N-Formyl-3-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for + N Formyl D Tert Leucine and Its Chiral Precursors

Chemical Synthesis Approaches for D-tert-Leucine and Related Stereoisomers

The efficient synthesis of enantiopure D-tert-leucine is a critical first step. Various strategies have been developed, ranging from modifications of classical reactions to the application of biocatalysis and chiral resolution techniques.

Modernizations of Strecker Synthesis for Enantiopure tert-Leucine Derivatives

The Strecker synthesis, first reported by Adolph Strecker, is a series of chemical reactions that produce an amino acid from an aldehyde or ketone. wikipedia.org The classical version of this synthesis, however, results in a racemic mixture of α-amino acids. wikipedia.org Modern iterations have focused on asymmetric approaches to yield enantiomerically enriched products.

Catalytic asymmetric Strecker reactions have emerged as a powerful tool for the synthesis of unnatural α-amino acids like tert-leucine. nih.gov These methods often employ a substoichiometric amount of a chiral catalyst to induce enantioselectivity. nih.gov For instance, a notable development involves the use of urea- and thiourea-based catalysts. nih.gov While effective in producing (R)-tert-leucine with high enantiomeric excess, early generations of these catalysts required cryogenic temperatures and hazardous cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) or hydrogen cyanide (HCN). nih.gov More recent advancements have led to the development of robust catalysts that are compatible with safer, aqueous cyanide salts, making the process more amenable to large-scale synthesis. nih.gov

Another successful approach involves the use of chiral auxiliaries. In one example, (R)-phenylglycine amide is used as a chiral auxiliary in the asymmetric Strecker reaction with pivaldehyde. nih.govacs.org This method benefits from a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture. nih.govacs.org This allows for the isolation of a diastereomerically pure α-amino nitrile, which can then be converted in subsequent steps to (S)-tert-leucine with an enantiomeric excess greater than 98%. nih.govacs.org The availability of both (R)- and (S)-phenylglycine amide provides access to either enantiomer of the target amino acid. acs.org

The table below summarizes key aspects of modernized Strecker synthesis for tert-leucine.

| Method | Chiral Source | Key Features | Product | Enantiomeric Excess (ee) |

| Catalytic Asymmetric Synthesis | Thiourea-based catalyst | Utilizes sub-stoichiometric chiral catalyst; newer generations compatible with aqueous cyanide salts. nih.gov | (R)-tert-leucine | High |

| Chiral Auxiliary | (R)-phenylglycine amide | Employs a crystallization-induced asymmetric transformation for diastereomer separation. nih.govacs.org | (S)-tert-leucine | >98% |

Chemo-Enzymatic and Hybrid Synthetic Strategies for tert-Leucine Production

Chemo-enzymatic and hybrid synthetic strategies leverage the high selectivity of enzymes to produce enantiopure tert-leucine, often overcoming the limitations of purely chemical methods. mdpi.com These approaches are considered "green" due to their high enantioselectivity and environmentally friendly reaction conditions. mdpi.com

One prominent enzymatic method for L-tert-leucine production is the asymmetric reduction of trimethylpyruvate (TMP) catalyzed by leucine (B10760876) dehydrogenase (LeuDH). mdpi.comnih.gov To drive the reaction to completion and regenerate the necessary NADH cofactor, a coupled enzyme system is often employed. For instance, formate (B1220265) dehydrogenase (FDH) can be used to oxidize formate, which in turn reduces NAD+ to NADH. nih.gov This coupled system has been shown to achieve high conversion rates and produce L-tert-leucine with excellent enantiomeric purity. nih.govfrontiersin.org A leucine dehydrogenase from Pseudomonas balearica (PbLeuDH) has demonstrated high catalytic efficiency for TMP. mdpi.com

Another enzymatic route involves the use of transaminases. Branched-chain aminotransferase (BCAT) from Escherichia coli, for example, can synthesize L-tert-leucine from trimethylpyruvate using L-glutamate as the amino donor. nih.govkoreascience.kr To overcome product inhibition by 2-ketoglutarate, a coupled enzyme system with aspartate aminotransferase (AspAT) and pyruvate (B1213749) decarboxylase (PDC) has been developed, leading to the synthesis of L-tert-leucine with an enantiomeric excess greater than 99%. nih.govkoreascience.kr

The following table details different enzymatic strategies for tert-leucine synthesis.

| Enzyme System | Substrate | Key Features | Product | Enantiomeric Excess (ee) |

| Leucine Dehydrogenase (LeuDH) & Formate Dehydrogenase (FDH) | Trimethylpyruvate (TMP) | Coupled enzyme system for NADH regeneration; high conversion rates. nih.govfrontiersin.org | L-tert-leucine | >99% |

| Branched-Chain Aminotransferase (BCAT), Aspartate Aminotransferase (AspAT), & Pyruvate Decarboxylase (PDC) | Trimethylpyruvate (TMP) | Coupled system to overcome product inhibition. nih.govkoreascience.kr | L-tert-leucine | >99% |

Resolution Techniques for Racemic tert-Leucine and its Derivatives

Resolution of a racemic mixture is a common strategy to obtain a single enantiomer. libretexts.org This is particularly useful when the initial synthesis yields a racemic product.

Enzymatic resolution is a highly effective method. For the preparation of D-tert-leucine, the enzymatic hydrolysis of racemic N-acetyl-tert-leucine chloroethyl ester can be performed using a protease from Bacillus licheniformis (Alcalase®). researchgate.netnih.gov The enzyme selectively hydrolyzes the L-enantiomer, leaving the D-enantiomer of the ester untouched. The unreacted D-ester can then be isolated and hydrolyzed to yield optically pure D-tert-leucine. researchgate.netnih.gov The chloroethyl ester derivative has been shown to exhibit the highest rate of hydrolysis among several tested esters. researchgate.netnih.gov

Another enzymatic approach for D-tert-leucine synthesis is the oxidative resolution of racemic DL-tert-leucine using leucine dehydrogenase. nih.gov In this system, the L-amino acid is completely oxidized by coupling the primary reaction with an efficient and irreversible NAD+-regenerating step using NADH oxidase. nih.gov This leaves the desired D-tert-leucine with an enantiomeric excess of over 99%. nih.gov

Penicillin G acylase from Kluyvera citrophila has also been utilized in the kinetic resolution of DL-tert-leucine. researchgate.net N-phenylacetylated-DL-tert-leucine is enantioselectively hydrolyzed by the enzyme to produce L-tert-leucine, while the remaining N-phenylacetylated-D-tert-leucine can be hydrolyzed by acid catalysis to afford D-tert-leucine with a high enantiomeric excess. researchgate.net

Beyond enzymatic methods, chromatographic techniques can also be employed for the resolution of tert-leucine derivatives. Gas-liquid chromatography has been successfully used for the complete resolution of enantiomeric tertiary-leucine derivatives. nih.gov

The table below provides a summary of resolution techniques for tert-leucine.

| Method | Starting Material | Enzyme/Technique | Key Features | Product | Enantiomeric Excess (ee) |

| Enzymatic Hydrolysis | (+/-)-N-acetyl-tert-leucine chloroethyl ester | Protease from Bacillus licheniformis (Alcalase®) | Selective hydrolysis of the L-enantiomer ester. researchgate.netnih.gov | D-tert-leucine | Optically pure |

| Enzymatic Oxidative Resolution | DL-tert-leucine | Leucine dehydrogenase and NADH oxidase | Complete oxidation of the L-amino acid. nih.gov | D-tert-leucine | >99% |

| Enzymatic Kinetic Resolution | N-phenylacetylated-DL-tert-leucine | Penicillin G acylase from Kluyvera citrophila | Enantioselective hydrolysis of the L-enantiomer. researchgate.net | D-tert-leucine | 98.5% |

| Chromatography | Enantiomeric tertiary-leucine derivatives | Gas-liquid chromatography | Complete separation of enantiomers. nih.gov | Resolved enantiomers | N/A |

Enantioselective and Chemoselective N-Formylation Strategies

Once enantiopure D-tert-leucine is obtained, the next step is the introduction of the N-formyl group. This must be done in a way that preserves the stereochemical integrity of the chiral center and is chemoselective for the amino group.

Direct N-Formylation of Amino Acids and Peptides

Direct N-formylation of amines is a prominent and efficient reaction for the synthesis of formamides. researchgate.net Various reagents and catalytic systems have been developed for this purpose. Formamides are valuable intermediates in pharmacological syntheses and as building blocks in organic chemistry. researchgate.net

A simple and practical method for the N-formylation of amines, including α-amino acid esters, involves the use of molecular iodine as a catalyst under solvent-free conditions. organic-chemistry.org This method is efficient, uses a low-cost and non-toxic catalyst, and is applicable to a wide range of amines. organic-chemistry.org Importantly, it has been shown to convert α-amino acid esters without causing epimerization. organic-chemistry.org

Another approach utilizes formyloxyacetoxyphenylmethane as a stable and water-tolerant N-formylating reagent. acs.org This reagent can be used under solvent-free conditions at room temperature to prepare a variety of N-formamides, including N-formyl-α-amino acids, with no racemization observed. acs.org

For solid-phase peptide synthesis, a method has been developed for the formylation of the N-terminus of peptidyl-resins. nih.gov This involves the use of a pre-activated formylating reagent generated from formic acid and N,N'-dicyclohexylcarbodiimide (DCC). nih.gov This solid-phase approach simplifies the purification process, as excess reagents can be removed by filtration. nih.gov

The following table summarizes various direct N-formylation methods.

| Reagent/Catalyst | Substrate | Key Features |

| Molecular Iodine | Amines, α-amino acid esters | Solvent-free, catalytic, no epimerization. organic-chemistry.org |

| Formyloxyacetoxyphenylmethane | Amines, α-amino acids | Stable, water-tolerant, solvent-free, no racemization. acs.org |

| Formic acid/DCC | Peptidyl-resins | Solid-phase synthesis, simplified purification. nih.gov |

Preparation of Key Intermediates for (+)-N-Formyl-D-tert-leucine Synthesis

The efficient synthesis of the target compound, this compound, is critically dependent on the preparation of its key chiral intermediate, D-tert-leucine. Obtaining this non-proteinogenic amino acid in high enantiomeric purity is the pivotal step, which is then followed by a direct N-formylation reaction. Methodologies for producing enantiomerically pure D-tert-leucine primarily revolve around the resolution of a racemic mixture (DL-tert-leucine) or, alternatively, through asymmetric synthesis.

Chiral resolution remains a robust and widely implemented strategy for obtaining single enantiomers from a racemic mixture. This can be accomplished through enzymatic methods or classical chemical techniques involving the formation of diastereomeric salts.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. In this approach, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted and allowing for their subsequent separation.

One prominent method involves the use of Penicillin G acylase from Kluyvera citrophila for the kinetic resolution of chemically synthesized N-phenylacetyl-DL-tert-leucine. The enzyme selectively hydrolyzes the N-phenylacetyl group from the L-enantiomer. The desired D-tert-leucine is then obtained by acid-catalyzed hydrolysis of the remaining N-phenylacetyl-D-tert-leucine. This process yields D-tert-leucine with a high enantiomeric excess (e.e.) of 98.5% and a total yield of 80.6% researchgate.net.

Another effective enzymatic strategy employs a protease from Bacillus licheniformis, commercially known as Alcalase®, to resolve (±)-N-acetyl-tert-leucine chloroethyl ester. The enzyme facilitates the enantioselective hydrolysis of the ester. Following the enzymatic reaction (at approximately 50% conversion), the unreacted N-acetyl-D-tert-leucine chloroethyl ester is recovered and subjected to acidic saponification to yield optically pure D-tert-leucine researchgate.nettandfonline.comnih.gov. Among various esters tested (methyl, ethyl, octyl), the chloroethyl ester demonstrated the highest rate of hydrolysis, making it the preferred substrate for this resolution researchgate.nettandfonline.com.

Table 1: Enzymatic Kinetic Resolution Methods for D-tert-leucine

| Enzyme | Substrate | Key Transformation | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Penicillin G acylase | N-phenylacetyl-DL-tert-leucine | Selective hydrolysis of L-enantiomer | D-tert-leucine | 80.6% | 98.5% | researchgate.net |

Enzymatic Oxidative Resolution

An alternative enzymatic approach is oxidative resolution. Research has demonstrated the use of leucine dehydrogenase to catalyze the oxidative deamination of the L-enantiomer in a racemic mixture of DL-tert-leucine. This selective oxidation of L-tert-leucine leaves the D-tert-leucine untouched, which can then be isolated with an exceptional enantiomeric excess of over 99% researchgate.net. The efficiency of this process is enhanced by coupling the primary reaction with an irreversible NAD(+)-regenerating system, which drives the complete oxidation of the L-amino acid researchgate.net.

Diastereomeric Salt Crystallization

A well-established classical chemical method for resolving racemates is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization wikipedia.orglibretexts.org.

For the resolution of (DL)-tert-leucine, chiral acids like (+)-di-1,4-toluoyl-D-tartaric acid have been effectively used as resolving agents rsc.org. The process leads to the formation of diastereomeric salts, D-leucine:(+)-di-1,4-toluoyl-D-tartaric acid and L-leucine:(+)-di-1,4-toluoyl-D-tartaric acid. Due to their differential solubility, one salt preferentially crystallizes, enabling separation. Studies have shown that the D-enantiomer salt is more stable and has lower solubility, facilitating its isolation. Subsequent treatment of the separated diastereomeric salt liberates the enantiomerically enriched amino acid rsc.org.

Asymmetric synthesis aims to create a specific enantiomer directly from a prochiral precursor, offering an elegant alternative to resolution. While much of the industrial focus has been on L-tert-leucine production via the reductive amination of trimethylpyruvic acid (TMP) using L-leucine dehydrogenase (LeuDH), the same principle can be applied to synthesize the D-enantiomer by selecting an enzyme with the opposite stereoselectivity (a D-amino acid dehydrogenase) chemicalbook.comfrontiersin.org.

Table 2: Asymmetric Synthesis Approach for D-tert-leucine

| Precursor | Chiral Auxiliary/Reagent | Key Intermediate | Final Product | Chiral Purity (e.e.) | Reference |

|---|

Once enantiomerically pure D-tert-leucine is obtained, the final step is the introduction of the formyl group to its amino terminus. This transformation must be conducted under conditions that prevent racemization of the chiral center.

Several methods exist for the N-formylation of amino acids researchgate.net. A particularly practical and efficient procedure involves the direct use of formic acid mdpi.com. The reaction of the amino acid with formic acid, often in a solvent like toluene (B28343) with azeotropic removal of water, provides the N-formyl product in excellent yields without the need for anhydrous conditions and, crucially, without causing racemization mdpi.com.

Alternatively, formic acid can be "activated" to create a more potent formylating agent. A common method, particularly in peptide synthesis, is to combine formic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). This in-situ formation of an active formic anhydride (B1165640) derivative facilitates the smooth formylation of amino acid esters with minimal racemization mdpi.comnih.gov.

Table 3: Selected N-Formylation Methods

| Reagent(s) | Key Features | Advantages | Reference |

|---|---|---|---|

| Formic Acid | Direct reaction, often with azeotropic water removal. | High yield, no racemization, does not require anhydrous conditions. | mdpi.com |

Chemical Functionalization and Derivatization of + N Formyl D Tert Leucine

Synthesis of Protected Derivatives for Peptide Chemistry and Solid-Phase Synthesis

For solid-phase peptide synthesis (SPPS), the compound must be anchored to a resin, which itself is a form of carboxyl protection. Alternatively, for solution-phase synthesis, various ester groups are employed. These protecting groups must be stable during the peptide coupling steps and selectively removable without affecting the N-formyl group or other sensitive functionalities in the growing peptide chain. rsc.orggcwgandhinagar.com

Key considerations for protecting group selection include:

Stability: The group must withstand the conditions of peptide coupling and the deprotection of other amino acids in the sequence.

Orthogonality: The removal conditions for the carboxyl protecting group should not cleave other protecting groups in the molecule, such as the N-formyl group or side-chain protectors on other amino acids. peptide.com

Racemization Prevention: The activation of the carboxyl group for coupling can sometimes lead to racemization, although the steric hindrance of the tert-leucine side chain mitigates this risk. peptide.com

Commonly used protecting groups for the carboxyl function of N-acyl amino acids are summarized in the table below.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Features |

|---|---|---|---|

| Methyl Ester | -OMe | Saponification (e.g., NaOH) | Simple to introduce, but cleavage conditions can be harsh for sensitive peptides. |

| Benzyl Ester | -OBn | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild cleavage, compatible with many other protecting groups. |

| tert-Butyl Ester | -OtBu | Acidolysis (e.g., Trifluoroacetic Acid - TFA) | Commonly used in Boc-SPPS; stable to bases. peptide.com |

| Diphenylmethyl (Benzhydryl) Ester | -ODpm | Mild Acidolysis (e.g., dilute TFA, HCl in nitromethane) | Highly acid-labile, allows for selective deprotection. rsc.org |

The synthesis of these derivatives typically involves standard esterification procedures, such as reaction with the corresponding alcohol under acidic conditions or via activation of the carboxylic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.govresearchgate.net

Conversion to Chiral Auxiliaries and Scaffolds for Asymmetric Reactions

The rigid and sterically demanding nature of the D-tert-leucine framework makes its derivatives, including (+)-N-Formyl-D-tert-leucine, excellent candidates for use as chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction to produce a specific stereoisomer. wikipedia.org

After controlling the stereochemical outcome of a reaction, the auxiliary is cleaved from the product and can often be recovered for reuse. N-acyl amino acids are frequently used for this purpose, where they are attached to a substrate to direct alkylation, aldol (B89426), or Michael addition reactions. wikipedia.orgnih.gov

The conversion of this compound into a chiral auxiliary typically involves activating its carboxyl group and reacting it with the substrate. The bulky tert-butyl group effectively shields one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face, thereby inducing high diastereoselectivity. nih.gov

Examples of transformations where such auxiliaries are employed:

Asymmetric Alkylation: An enolate derived from an imide formed between N-Formyl-D-tert-leucine and a carboxylic acid can be alkylated with high stereocontrol.

Asymmetric Aldol Reactions: Directing the stereoselective addition of enolates to aldehydes to form chiral β-hydroxy carbonyl compounds. nih.gov

Asymmetric Michael Additions: Controlling the conjugate addition of nucleophiles to α,β-unsaturated systems. wikipedia.org

The development of novel chiral auxiliaries derived from amino acids like D-tert-leucine is an active area of research, aiming to create scaffolds that provide high levels of stereocontrol in a wide range of chemical transformations. digitellinc.com

Modifications at the Carboxyl and Side-Chain Moieties of N-Formyl-D-tert-leucine

Modifications of this compound are primarily focused on the carboxyl group, as the tert-butyl side chain is chemically inert under most conditions. The N-formyl group is also generally stable, though it can be removed under specific acidic conditions. google.com

Carboxyl Group Modifications:

The carboxylic acid is the most versatile functional handle for derivatization. Standard organic transformations can be applied to convert it into a variety of other functional groups.

Esterification: As discussed in section 3.1, esters are key intermediates for peptide synthesis and can be formed with a wide range of alcohols. researchgate.net

Amidation: The carboxyl group can be converted to an amide by reacting with a primary or secondary amine using a coupling agent (e.g., HBTU, PyBOP, or DCC). researchgate.netnih.gov This is fundamental for building peptide bonds or attaching the molecule to other amine-containing structures.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (R)-2-formamido-3,3-dimethylbutan-1-ol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting chiral amino alcohol is a valuable synthetic intermediate.

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. gcwgandhinagar.com This intermediate can then be used to readily form esters, amides, or participate in Friedel-Crafts acylation reactions.

The table below summarizes key modifications at the carboxyl moiety.

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Esterification | R-OH, Acid Catalyst or Coupling Agent | Ester (-COOR) | Protection, synthesis of bioactive esters. |

| Amidation | R-NH₂, Coupling Agent (e.g., DCC, HBTU) | Amide (-CONHR) | Peptide synthesis, formation of stable derivatives. researchgate.netnih.gov |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) | Creates chiral amino alcohol building blocks. |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) | Creates a highly reactive intermediate for further synthesis. gcwgandhinagar.com |

Side-Chain Modifications:

The tert-butyl side chain of D-tert-leucine is exceptionally stable and non-reactive due to the absence of functional groups and the high steric hindrance around the quaternary carbon. It does not typically participate in derivatization reactions, which is a key feature contributing to the compound's utility as a stable, bulky chiral scaffold.

Derivatization for Analytical Enhancement and Characterization

For analytical purposes, such as chromatography and mass spectrometry, derivatization of this compound can be necessary to enhance its properties. sigmaaldrich.com The primary goals of analytical derivatization are to increase volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for improved detection in high-performance liquid chromatography (HPLC). sigmaaldrich.comliberty.edu

For Gas Chromatography (GC): Amino acids and their N-acyl derivatives are generally non-volatile. To analyze them by GC, the polar carboxyl group must be converted into a less polar, more volatile functional group, typically an ester. sigmaaldrich.comthermofisher.com

Esterification: The carboxyl group is often converted to a methyl or other simple alkyl ester.

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the carboxylic acid into a volatile silyl (B83357) ester. sigmaaldrich.comthermofisher.com This is a common technique for the GC analysis of amino acids. sigmaaldrich.com

For High-Performance Liquid Chromatography (HPLC): While the N-formyl derivative can be analyzed directly by HPLC with mass spectrometry (MS) detection, derivatization is often employed to allow for sensitive UV or fluorescence detection. bohrium.comresearchgate.net

UV-Active Ester Formation: The carboxyl group can be esterified with a chromophoric alcohol, such as a p-nitrobenzyl or phenacyl group. For instance, reacting the compound with 2,4′-dibromoacetophenone yields a 4′-bromophenacyl ester, which has a strong UV absorbance, allowing for sensitive detection. bohrium.comresearchgate.netmdpi.com

Fluorescent Tagging: Although less common for N-formylated amino acids (as the primary amine is already blocked), derivatizing agents that react with carboxylic acids could potentially be used to introduce a fluorescent tag for highly sensitive analysis.

These derivatization techniques are crucial for quality control, enantiomeric purity assessment, and metabolic studies involving this compound. mdpi.comnih.gov

Development of Chiral Ligands and Organocatalysts Derived from this compound

The unique structural features of D-tert-leucine and its derivatives, such as this compound, have been harnessed to synthesize a diverse array of chiral ligands and organocatalysts. The bulky tert-butyl group provides a well-defined and sterically hindered chiral pocket, which is crucial for achieving high enantioselectivity in catalytic processes.

Chiral phase-transfer catalysts (PTCs) are essential for carrying out enantioselective reactions between reactants in separate immiscible phases. Derivatives of D-tert-leucine have been incorporated into the structure of chiral crown ethers and other PTCs. These catalysts work by forming a chiral complex with one of the reactants, shuttling it into the other phase to react, and thereby inducing chirality in the product. For instance, crown ethers incorporating a chiral unit derived from D-glucose have been synthesized and applied as PTCs in the α-alkylation of malonates, a key step in the synthesis of α,α-disubstituted α-amino acids mtak.hu.

Chiral phosphine (B1218219) and phosphoramidite ligands are paramount in transition-metal-catalyzed asymmetric reactions. The D-tert-leucine scaffold has been successfully used to create novel N,P-ligands. rsc.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, dipeptide-based chiral β-aminophosphine derivatives have been synthesized from amino acids like D-threonine and L-tert-leucine. rsc.org The structure of these ligands is readily tunable, allowing for optimization for specific catalytic applications. rsc.org Phosphoramidite ligands derived from various sources have been effectively used in asymmetric hydrovinylation reactions. nih.gov

Bifunctional thiourea-based organocatalysts have emerged as a powerful tool in asymmetric synthesis. These catalysts typically contain a thiourea (B124793) moiety for hydrogen-bond activation of an electrophile and a basic site, such as a tertiary amine, to activate a nucleophile. A sulfonamide-thiourea tertiary amine catalyst derived from tert-leucine has been developed for promoting the asymmetric conjugate addition of oxazolones to enones. researchgate.net This type of bifunctional catalysis, where the catalyst activates both reaction partners, often leads to high efficiency and enantioselectivity.

Imidazolidinone-based organocatalysts, famously developed by MacMillan, are widely used for a variety of enantioselective transformations. tcichemicals.comtcichemicals.com These catalysts operate via iminium and enamine activation pathways. While many of the original MacMillan catalysts were derived from phenylalanine, the modular nature of their synthesis allows for the incorporation of other amino acids. A derivative of tert-leucine has been utilized in the synthesis of a phthaloyl tert-leucine co-catalyst for an iridium(III)-catalyzed enantioselective C-H arylation of phosphine oxides. researchgate.net

Enantioselective Organic Transformations Catalyzed by this compound Derivatives

The chiral ligands and organocatalysts derived from this compound have been successfully applied in a range of enantioselective organic transformations, demonstrating their practical utility in synthesizing chiral molecules.

Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of enantiomerically pure compounds. Chiral phosphine ligands are crucial for the success of these reactions, which are often catalyzed by rhodium or ruthenium complexes. While the direct use of this compound derived ligands in widely-cited benchmark reactions is not extensively documented in the provided search results, the synthesis of non-proteinogenic D-amino acids has been achieved through the asymmetric hydrogenation of dehydroamino acids catalyzed by chiral rhodium (I) complexes. nih.gov The effectiveness of various chiral phosphine ligands in asymmetric hydrogenation is well-established. nih.gov

Table 1: Performance of a P-stereogenic Phosphine-Phosphite Ligand in Asymmetric Hydrogenation

| Entry | Catalyst | Substrate | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | [Rh(cod)2]BF4 / L3 | Methyl (Z)-2-acetamido-3-phenylacrylate | CH2Cl2 | 10 | 25 | 24 | >99 | 50 |

| 2 | [Rh(cod)2]BF4 / L3 | Methyl (Z)-2-acetamidocinnamate | Toluene (B28343) | 10 | 25 | 24 | >99 | 45 |

| 3 | [Rh(cod)2]BF4 / L3 | Methyl (Z)-2-acetamidocinnamate | THF | 10 | 25 | 24 | >99 | 48 |

| Data sourced from a study on P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands. L3 is a bidentate BINOL-derived mixed donor phosphine-phosphite. |

The Role of this compound in Advancing Asymmetric Catalysis and Chiral Ligand Design

This compound, a derivative of the non-proteinogenic amino acid D-tert-leucine, has emerged as a significant building block in the field of asymmetric synthesis. Its sterically demanding tert-butyl group and inherent chirality make it a valuable component in the design of chiral ligands and organocatalysts. These catalysts have demonstrated considerable success in a variety of stereoselective transformations, enabling the synthesis of complex chiral molecules with high levels of enantiopurity. This article explores the applications of this compound derivatives in asymmetric catalysis, focusing on key carbon-carbon bond-forming reactions, enantioselective dearomatization, and specialized C-H activation reactions. Furthermore, it delves into the mechanistic investigations that provide a deeper understanding of how these systems achieve remarkable levels of stereocontrol.

2 Asymmetric Carbon-Carbon Bond Forming Reactions

Derivatives of this compound have proven to be effective in catalyzing a range of asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Strecker Reaction: The asymmetric Strecker reaction, a classic method for synthesizing α-amino acids, has been a fertile ground for the application of tert-leucine-derived catalysts. Chiral thiourea catalysts incorporating the D-tert-leucine scaffold have been successfully employed in the enantioselective hydrocyanation of imines. These catalysts facilitate the addition of cyanide to the imine, leading to the formation of α-aminonitriles, which are valuable precursors to enantiomerically enriched α-amino acids. The bulky tert-butyl group of the D-tert-leucine moiety plays a crucial role in creating a chiral environment that effectively controls the facial selectivity of the nucleophilic attack.

| Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| tert-Leucine-derived Thiourea | Various Aldimines | High | Up to 99% |

Mannich Reaction: In the realm of the asymmetric Mannich reaction, which constructs β-amino carbonyl compounds, derivatives of tert-leucine have been utilized as chiral auxiliaries. For instance, N,N-phthaloyl tert-leucine has been shown to effectively steer the stereochemical outcome of the reaction between imines and silyl ketene acetals. researchgate.net The steric hindrance provided by the tert-leucine auxiliary directs the approach of the nucleophile to the imine, resulting in high diastereoselectivity. researchgate.net This approach has proven particularly effective when employing N-aryl,C-aryl Schiff bases with ortho-substituents on both aromatic rings, leading to the formation of Mannich adducts with diastereomeric ratios often exceeding 99:1. researchgate.net

| Chiral Auxiliary | Imine Substrate | Nucleophile | Diastereomeric Ratio (dr) |

| N,N-Phthaloyl tert-leucine | N-Aryl,C-aryl Schiff bases | Silyl Ketene Acetal | >99:1 |

Allylic Alkylation: The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the formation of stereogenic centers. Although direct applications of this compound in this reaction are not extensively documented in the provided search results, the development of chiral ligands is a cornerstone of this field. The principles of steric and electronic tuning of ligands, which are evident in the applications of other chiral amino acids, are directly applicable to the design of novel ligands based on the this compound scaffold.

3 Enantioselective Dearomatization Reactions

Catalytic asymmetric dearomatization has become a powerful strategy for the synthesis of complex, three-dimensional molecules from simple, flat aromatic precursors. In this context, tert-leucine-derived thiourea organocatalysts have demonstrated significant utility. acs.orgnih.gov These catalysts have been successfully applied to the enantioselective dearomatization of isoquinolines. nih.gov The reaction proceeds via an N-acyl Mannich-type reaction, where the thiourea catalyst activates the in situ-generated N-acylisoquinolinium ion towards nucleophilic attack. The chiral environment created by the tert-leucine moiety directs the approach of the nucleophile, leading to the formation of dihydroisoquinoline derivatives with high yields and enantioselectivities. nih.gov

In one notable example, a tert-leucine-derived thiourea catalyzed the reaction of isoquinolines with N-tert-butyl hydrazones, serving as polarity-reversed nucleophiles, to afford dihydro-isoquinolines with two contiguous stereocenters in high yields, with diastereoselectivities up to 20:1 and enantioselectivities up to 99%. nih.gov

| Catalyst | Heteroarene | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| tert-Leucine-derived Thiourea | Isoquinoline | N-tert-butyl hydrazone | High | up to 20:1 | up to 99% |

4 Ligand-Enabled Carboxylate-Directed C(sp³)–H Arylation

A significant advancement in synthetic methodology has been the development of palladium-catalyzed C(sp³)–H activation directed by native functional groups, thereby avoiding the need for the installation and removal of external directing groups. The inherent carboxylate group of amino acids, including tert-leucine, has been successfully employed as a directing group in β-C(sp³)–H arylation reactions. acs.orgwikipedia.org

This transformation is enabled by the use of specifically designed monoprotected amino-pyridine ligands. These ligands facilitate the palladium-catalyzed arylation of N-protected N-methyl alanines, providing a direct route to valuable building blocks for the synthesis of N-methylated peptides. wikipedia.org This methodology has been successfully applied to the γ-C(sp³)–H arylation of tert-leucine and its peptide derivatives, showcasing the ability of the weakly coordinating carboxylate group to direct the reaction at a less favored six-membered palladacycle. acs.org This approach allows for the late-stage functionalization of peptides, offering a powerful tool for the synthesis of structurally diverse and bulky side-chain amino acids with retention of chirality. acs.org

| Amino Acid Derivative | Arylating Agent | Ligand | Product |

| N-Cbz-N-methyl alanine | Aryl Iodide | Monoprotected amino-pyridine | β-Arylated N-methyl alanine |

| N-protected tert-leucine | Aryl Iodide | Amino acid-based ligand | γ-Arylated tert-leucine |

Stereochemical Aspects and Conformational Analysis of + N Formyl D Tert Leucine

Chirality and Enantiomeric Purity Assessment in Synthetic Processes

The chirality of (+)-N-Formyl-D-tert-leucine originates from the stereocenter at the Cα of the D-tert-leucine backbone. The "D" configuration denotes the specific spatial arrangement of the substituents around this chiral carbon. In synthetic chemistry, particularly in the synthesis of peptides or chiral catalysts, the enantiomeric purity of the starting materials is paramount, as even small amounts of the opposite enantiomer can lead to undesirable side products or significantly lower the efficacy of the final compound. nih.gov

The assessment of enantiomeric purity for chiral amino acid derivatives like this compound is routinely accomplished using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). nih.govsigmaaldrich.com These methods are capable of separating the D- and L-enantiomers, allowing for precise quantification of the enantiomeric excess (ee).

Another powerful strategy involves pre-column derivatization, where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers possess different physical properties and can be separated on a standard achiral stationary phase. The choice of derivatization agent is crucial for achieving optimal separation and detection sensitivity. nih.gov

| Method | Principle | Common Reagents/Phases | Detection | Reference |

|---|---|---|---|---|

| Chiral HPLC | Direct separation of enantiomers based on differential transient diastereomeric complex formation with a chiral stationary phase. | Pirkle-type phases (e.g., Sumichiral OA-2500S), CHIROBIOTIC phases, CYCLOBOND. | UV, Mass Spectrometry (MS) | nih.govsigmaaldrich.com |

| Pre-column Derivatization HPLC | Enantiomers are converted into diastereomers using a chiral derivatizing agent, followed by separation on an achiral column. | Marfey's reagent (FDAA), GITC, S-NIFE, NBD-Cl. | UV, Fluorescence, MS | nih.govnih.gov |

| Gas Chromatography (GC) | Separation of volatile amino acid derivatives on a chiral stationary phase. | Chirasil-Val columns. | Flame Ionization Detector (FID), MS | N/A |

Conformational Preferences and Steric Effects of the tert-Leucine Moiety

The most prominent structural feature of the tert-leucine moiety is its bulky tert-butyl group. This group exerts significant steric hindrance, which severely restricts the conformational freedom of the molecule. Unlike amino acids with more flexible side chains, the rotation around the chi angles (χ) of the tert-leucine side chain is highly constrained. This rigidity has profound implications for the local and global conformation of any peptide or molecule incorporating this residue.

Research on analogous structures containing bulky substituents demonstrates their powerful influence on molecular geometry. For instance, the introduction of a 5-tert-butyl group into proline residues was found to significantly alter the local prolyl amide bond geometry, favoring a cis isomer conformation, which is typically less populated in standard proline residues. nih.gov Similarly, the tert-butyl group in this compound is expected to dictate specific rotameric preferences and influence the accessible regions of the Ramachandran plot (φ, ψ angles), thereby pre-organizing the backbone conformation. This steric effect can be exploited in peptide design to induce or stabilize specific secondary structures like turns or helices.

| Structural Feature | Effect | Consequence | Reference |

|---|---|---|---|

| tert-Butyl Group | High steric bulk | Restricts rotation around Cα-Cβ and Cβ-Cγ bonds. | nih.gov |

| Backbone Dihedral Angles (φ, ψ) | Limits accessible conformational space | Favors specific regions in the Ramachandran plot, potentially stabilizing defined secondary structures. | nih.gov |

| Local Geometry | Influences adjacent amide bond planarity and geometry | Can affect cis/trans isomerism of neighboring peptide bonds. | nih.gov |

Influence of the N-Formyl Group on Molecular Conformation and Chemical Reactivity

The N-formyl group (–CHO) is the simplest N-acyl protecting group. Its presence modifies both the conformational properties and the chemical reactivity of the D-tert-leucine molecule. Formylation converts the primary amine of the amino acid into a planar secondary amide. wikipedia.org This transformation has several key consequences.

In terms of chemical reactivity, the N-formyl group serves as an effective protecting group for the amino function during chemical synthesis, preventing its participation in unwanted side reactions. google.com It is stable under various reaction conditions but can be removed when desired. The electron-withdrawing nature of the formyl group also decreases the nucleophilicity of the nitrogen atom compared to the free amine.

| Property | Description | Impact | Reference |

|---|---|---|---|

| Conformational | Introduces a planar amide bond; potential for cis/trans isomerism; acts as a hydrogen bond acceptor. | Reduces flexibility; can stabilize specific conformations through intramolecular interactions. | nih.govnih.gov |

| Electronic | Electron-withdrawing nature. | Decreases the nucleophilicity of the amide nitrogen. | wikipedia.org |

| Chemical Reactivity | Acts as a protecting group for the amine. | Prevents unwanted reactions at the N-terminus during synthesis; can be selectively removed. | google.com |

Intermolecular Interactions and Chiral Recognition in Synthetic Receptors

Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. This phenomenon is fundamental to enantioselective separations and asymmetric catalysis. The ability of this compound to engage in specific intermolecular interactions is key to its recognition by synthetic chiral receptors or stationary phases.

The recognition process is governed by a combination of non-covalent interactions, including:

Hydrogen Bonding: The N-H group of the formyl amide is a hydrogen bond donor, while the carbonyl oxygen of the formyl group and the carboxylic acid are hydrogen bond acceptors. These interactions are critical for forming stable complexes with a receptor.

Steric Repulsion/Van der Waals Interactions: The bulky tert-butyl group plays a decisive role in chiral recognition through steric effects. A well-designed chiral receptor will have a binding pocket that favorably accommodates the D-enantiomer's tert-butyl group while sterically clashing with that of the L-enantiomer (or vice versa). tdl.org

Computational and experimental studies on similar systems have shown that the combination of at least three points of interaction between the chiral selector and the analyte is necessary for effective chiral discrimination (Easson-Stedman model). For this compound, these interactions are provided by the N-formyl group, the carboxyl group, and the sterically demanding tert-butyl side chain, making it a well-suited candidate for recognition by synthetic receptors. tdl.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research on + N Formyl D Tert Leucine

Chromatographic Methods for Enantiomeric Purity and Quantification (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the analysis of (+)-N-Formyl-D-tert-leucine. These methods are crucial for determining its enantiomeric purity—a critical parameter given that stereoisomers can exhibit different biological activities—and for accurate quantification in various matrices.

Chiral HPLC is the primary method for resolving the enantiomers of N-formyl-D-tert-leucine from its L-counterpart. This separation is typically achieved using chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin (B1679390) A, have demonstrated broad applicability for the separation of N-blocked amino acids. sigmaaldrich.com These CSPs offer multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which are effective for resolving the enantiomers of polar and ionic compounds like amino acid derivatives. sigmaaldrich.com Crown-ether based CSPs are also particularly well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer containing a modifier like trifluoroacetic acid (TFA), is critical for optimizing resolution and peak shape. ankara.edu.tr

For quantification, especially at low concentrations or in complex biological matrices, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. bioanalysis-zone.comnih.govresearchgate.net This technique couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (commonly via electrospray ionization, ESI) and subjected to mass analysis. Quantification is typically performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored. lcms.czthermofisher.comnih.gov This highly specific detection method minimizes interference from matrix components. nih.gov In some cases, pre-column derivatization may be employed to enhance ionization efficiency and chromatographic retention, though direct analysis is often preferred to avoid additional sample preparation steps. nih.govwaters.com

Below is an interactive data table summarizing typical HPLC parameters for the chiral separation of N-acyl amino acids, which would be applicable to this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) | Crown-Ether Chiral Stationary Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Methanol/Water with 5 mM Perchloric Acid |

| Flow Rate | 0.5 - 1.0 mL/min | 0.8 mL/min |

| Detection | UV (210 nm) or LC-MS/MS | UV (210 nm) or LC-MS/MS |

| Expected Elution | Baseline resolution of D and L enantiomers | Inversion of elution order possible with (+) vs (-) CSP |

This table represents typical starting conditions for method development based on literature for similar compounds.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are vital for confirming the covalent structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides atom-level structural information.

¹H NMR spectra would confirm the presence of all protons and their connectivity. Key expected signals include a singlet or doublet for the formyl proton (CHO), a doublet of doublets for the alpha-proton (α-H) on the stereocenter, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The coupling constants between the formyl proton and the amide proton (N-H), and between the amide proton and the α-H, can provide conformational information.

¹³C NMR spectra would show distinct signals for each carbon atom, including the carboxyl carbon, the formyl carbon, the alpha-carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. creative-proteomics.com Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules. The positive-ion mode ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The addition of a formyl group results in a mass increase of 28 Da compared to the parent amino acid. nih.govpeakproteins.com Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation patterns, such as the loss of water, loss of carbon monoxide, and cleavage of the amide bond, which can be used to confirm the structure.

| Technique | Expected Data for this compound |

| ¹H NMR | δ ~8.2 ppm (s, 1H, CHO); δ ~6.5 ppm (d, 1H, NH); δ ~4.5 ppm (d, 1H, α-H); δ ~1.0 ppm (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ ~175 ppm (COOH); δ ~162 ppm (CHO); δ ~60 ppm (α-C); δ ~35 ppm (quaternary C); δ ~27 ppm (C(CH₃)₃) |

| High-Resolution MS | Exact mass measurement of [M+H]⁺ and other adducts (e.g., [M+Na]⁺) consistent with the elemental formula C₈H₁₅NO₃. |

| MS/MS Fragmentation | Precursor Ion [M+H]⁺ → Product ions corresponding to neutral losses (e.g., H₂O, CO) and fragments from amide bond cleavage. |

Note: The chemical shifts (δ) in NMR are approximate and can vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com For an enantiomerically pure sample of this compound that can be grown into a suitable single crystal, this technique can unambiguously confirm the "D" configuration of the stereocenter.

The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering), which causes slight differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern of a non-centrosymmetric crystal. ed.ac.ukresearchgate.net By carefully measuring these intensity differences, typically using copper (Cu Kα) radiation to enhance the effect for light-atom structures, the absolute structure can be determined. researchgate.net The Flack parameter is a key value calculated during structure refinement; a value close to zero for a given enantiomeric model confirms that the model correctly represents the absolute configuration of the molecule in the crystal. researchgate.net

Beyond confirming the absolute stereochemistry, X-ray crystallography provides precise information about the molecule's conformation in the solid state. researchgate.net This includes bond lengths, bond angles, and torsion angles, revealing the preferred spatial arrangement of the formyl, carboxyl, and tert-butyl groups. This solid-state conformational analysis can reveal details about intramolecular hydrogen bonding (e.g., between the amide N-H and the carboxyl oxygen) and intermolecular interactions (e.g., hydrogen-bonding networks) that stabilize the crystal packing. nih.gov

| Crystallographic Information | Insight Provided for this compound |

| Space Group | Defines the symmetry relationships within the crystal lattice. |

| Unit Cell Dimensions | Provides the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates | Defines the precise 3D position of every atom in the molecule. |

| Flack Parameter | A value near 0 confirms the assigned D-configuration. researchgate.net |

| Torsion Angles (φ, ψ) | Describes the conformation of the molecular backbone. |

| Intermolecular Contacts | Reveals hydrogen bonding and other interactions that dictate crystal packing. |

Computational Chemistry Approaches (e.g., DFT, Molecular Dynamics) for Elucidating Reactivity and Conformational Landscape

Computational chemistry provides powerful theoretical tools to complement experimental data, offering insights into the electronic structure, reactivity, and dynamic behavior of this compound.

Density Functional Theory (DFT) is a quantum mechanical method widely used for calculating the electronic structure of molecules. DFT calculations can be used to:

Optimize Molecular Geometry: Predict the lowest-energy conformation of the molecule in the gas phase. These optimized structures can be compared with experimental data from X-ray crystallography. researchgate.net

Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

Analyze the Electronic Landscape: Generate maps of electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactivity. For instance, the carbonyl oxygen atoms would be identified as nucleophilic sites, while the formyl and carboxyl carbons would be electrophilic.

Determine Relative Stabilities: Calculate the relative energies of different possible conformers (rotamers) to understand the molecule's conformational preferences. researchgate.net

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. By simulating the movements of all atoms over time, MD can:

Explore the Conformational Landscape: Sample a wide range of possible conformations in different environments (e.g., in a solvent like water or in a vacuum) to understand the molecule's flexibility and the transitions between different shapes.

Analyze Solvation Effects: Investigate how interactions with solvent molecules (e.g., water) influence the preferred conformation and dynamics of this compound.

Predict Macroscopic Properties: Provide insights into properties that depend on the ensemble of conformations, such as average dipole moment or radius of gyration.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Geometry optimization, prediction of NMR shifts, calculation of reaction barriers, analysis of electrostatic potential to predict reactivity. researchgate.net |

| Molecular Dynamics (MD) | Exploration of conformational space in solution, analysis of intramolecular hydrogen bonding dynamics, study of solvent-solute interactions. |

By integrating these advanced analytical, spectroscopic, and computational methods, researchers can achieve a comprehensive characterization of this compound, ensuring its identity, purity, and stereochemical integrity while gaining fundamental insights into its structural and electronic properties.

Emerging Research Directions and Future Outlook for + N Formyl D Tert Leucine Chemistry

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The synthesis of chiral compounds like (+)-N-Formyl-D-tert-leucine is increasingly benefiting from the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. While specific green synthesis routes for this compound are still an emerging area of research, the broader field of peptide and amino acid derivative synthesis offers valuable insights into sustainable methodologies.

Key innovations in green chemistry that are applicable to the synthesis of this compound include the use of biocatalysis. Enzymatic resolutions and asymmetric synthesis offer a highly selective and environmentally benign alternative to traditional chemical methods. For instance, the use of engineered leucine (B10760876) dehydrogenase enzymes has shown improved efficiency in the synthesis of L-tert-leucine from its α-keto acid precursor, a process that could be adapted for the D-enantiomer. nih.gov

Furthermore, the development of greener solvents and reagents is a critical aspect of sustainable synthesis. The replacement of hazardous solvents with more benign alternatives, such as water or bio-derived solvents, is a key focus. In the context of solid-phase peptide synthesis (SPPS), a technique relevant to the use of amino acid derivatives, significant efforts are being made to replace traditional solvents like N,N-dimethylformamide (DMF) with greener options. unife.it

| Green Chemistry Approach | Potential Application to this compound Synthesis |

| Biocatalysis | Use of engineered enzymes for asymmetric synthesis or kinetic resolution. |

| Alternative Solvents | Replacement of hazardous organic solvents with water or bio-based alternatives. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used. |

| Renewable Feedstocks | Exploring the use of renewable starting materials for the synthesis. |

These green chemistry approaches hold the promise of making the production of this compound and its derivatives more sustainable and environmentally friendly.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical production. Automated fast-flow peptide synthesis (AFPS) has demonstrated the ability to rapidly produce long peptide chains with high fidelity, and this technology can be extended to incorporate non-standard amino acids like D-tert-leucine derivatives. nih.govpentelutelabmit.com

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for real-time monitoring and optimization. For the synthesis of peptides and other molecules incorporating this compound, this translates to faster reaction times, higher yields, and improved purity of the final product.

The use of automated platforms also facilitates the rapid screening of reaction conditions and the synthesis of libraries of compounds for various applications, such as drug discovery and materials science. The ability to precisely control reaction parameters in a continuous flow setup is particularly beneficial for complex multi-step syntheses.

| Feature of Flow Chemistry | Benefit for this compound Chemistry |

| Precise Control | Improved control over reaction temperature, pressure, and stoichiometry. |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce risks. |

| Reproducibility | Consistent product quality due to automated control. |

| Scalability | Easier to scale up production from laboratory to industrial scale. |

The continued development of automated synthesis platforms will undoubtedly accelerate research and development involving this compound.

Rational Design and High-Throughput Screening of Novel Chiral Catalysts and Ligands

The bulky tert-butyl group and the chiral center of D-tert-leucine make it an attractive building block for the rational design of novel chiral ligands for asymmetric catalysis. The N-formyl group in this compound can be readily removed or modified, providing a handle for further chemical transformations to create a diverse range of ligands.

Research has shown that tridentate Schiff base ligands derived from L-tert-leucine can be effective in copper(II)-mediated asymmetric Henry reactions, yielding β-nitroalcohols with moderate enantiomeric excesses. researchgate.net This demonstrates the potential of tert-leucine derivatives to create a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction. It is anticipated that ligands derived from the D-enantiomer would exhibit complementary stereoselectivity.

High-throughput screening (HTS) techniques are becoming increasingly important in the discovery of new and efficient chiral catalysts. nih.gov By rapidly screening a large library of ligands derived from this compound and other chiral building blocks, researchers can identify optimal catalysts for specific asymmetric transformations. This approach, combined with computational modeling and rational design, accelerates the development of highly selective and active catalysts.

| Ligand Design Strategy | Potential Advantage |

| Steric Hindrance | The tert-butyl group can create a well-defined chiral pocket. |

| Electronic Tuning | Modification of the N-formyl group can alter the electronic properties of the ligand. |

| Modularity | Ease of synthesis allows for the creation of a diverse library of ligands. |

The synergy between rational design and high-throughput screening is expected to lead to the discovery of novel and highly effective chiral catalysts based on the this compound scaffold.

Exploration in New Asymmetric Reaction Architectures and Substrate Scope Expansion

The development of novel chiral ligands from this compound opens up possibilities for their application in new asymmetric reaction architectures and the expansion of the substrate scope of existing reactions. The unique steric and electronic properties of these ligands can lead to improved enantioselectivity and reactivity for challenging substrates.

For example, chiral α,β-unsaturated aldimines derived from tert-leucine have been used for the asymmetric 1,4-addition of Grignard reagents to produce β-substituted aldehydes with high enantiomeric excess. nih.govacs.org This highlights the potential of tert-leucine derivatives to control the stereochemistry of carbon-carbon bond-forming reactions.

Furthermore, the expansion of the substrate scope of enzymatic reactions is an active area of research. nih.govnih.gov By employing directed evolution and rational design, enzymes can be engineered to accept non-natural substrates, including those incorporating D-amino acids like D-tert-leucine. This could enable the biocatalytic synthesis of a wider range of chiral molecules.

| Asymmetric Reaction | Potential Role of this compound Derived Catalysts |

| Henry Reaction | Inducing enantioselectivity in the formation of β-nitroalcohols. researchgate.net |

| Conjugate Addition | Controlling the stereoselective addition of nucleophiles to α,β-unsaturated systems. nih.govacs.org |

| Aldol (B89426) Reactions | Facilitating the enantioselective formation of carbon-carbon bonds. |

| Hydrogenation | Creating chiral catalysts for the asymmetric reduction of prochiral olefins. |

The exploration of new reaction types and the ability to accommodate a broader range of substrates will continue to be a major driver of research in this area.

Role in Advanced Materials Science (e.g., peptide-based functional materials)

This compound and its parent amino acid, D-tert-leucine, are valuable components in the design of advanced peptide-based functional materials. The incorporation of D-amino acids into peptides can significantly enhance their stability against proteolytic degradation, a crucial property for in vivo applications. nih.gov

The bulky and hydrophobic nature of the tert-butyl group can influence the self-assembly behavior of peptides, leading to the formation of well-defined nanostructures such as nanofibers, nanotubes, and hydrogels. nih.govmdpi.com These self-assembled materials have a wide range of potential applications in tissue engineering, drug delivery, and biosensing. mdpi.commdpi.com

For instance, self-assembling leucine zipper hydrogels have been developed for tissue engineering applications, demonstrating the ability to promote cell attachment and proliferation. nih.gov The inclusion of D-tert-leucine could further enhance the stability and longevity of such scaffolds. Peptide-based hydrogels can also be designed to be responsive to environmental stimuli such as pH or temperature, allowing for the controlled release of encapsulated drugs or therapeutic agents.

| Material Type | Potential Role of this compound |

| Hydrogels | Enhancing stability and controlling self-assembly for tissue engineering and drug delivery. mdpi.comnih.gov |

| Nanofibers/Nanotubes | Directing the formation of specific nanostructures for biomedical applications. nih.gov |

| Biocompatible Coatings | Improving the biocompatibility and stability of medical implants. |

| Biosensors | Creating stable recognition elements for the detection of specific biomolecules. |

The unique properties of this compound make it a promising building block for the next generation of smart and functional biomaterials.

Q & A

Q. How should researchers handle anomalies in spectroscopic or chromatographic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。